molecular formula C19H28O7 B11706602 1-(2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin-18-yl)propan-1-one

1-(2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin-18-yl)propan-1-one

Cat. No.: B11706602
M. Wt: 368.4 g/mol
InChI Key: RJSUGZOZPBJUMJ-UHFFFAOYSA-N
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Description

1-(2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin-18-yl)propan-1-one is a complex organic compound with a unique structure characterized by multiple oxygen atoms forming a cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin-18-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the formation of the benzohexaoxacyclooctadecin ring system through a series of cyclization reactions. This is followed by the introduction of the propan-1-one group via a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases as catalysts and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reaction. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin-18-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin-18-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 1-(2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin-18-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3,5,6,8,9,11,12,14,15-Decahydrobenzo[b][1,4,7,10,13,16]hexaoxacyclooctadecin-18-yl)acrylamide
  • 1-(2,3,5,6,8,9,11,12,14,15-Decahydrobenzo[b][1,4,7,10,13,16]hexaoxacyclooctadecin-18-yl)-1-pentanone

Uniqueness

1-(2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin-18-yl)propan-1-one is unique due to its specific cyclic ether structure and the presence of the propan-1-one group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C19H28O7

Molecular Weight

368.4 g/mol

IUPAC Name

1-(2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-yl)propan-1-one

InChI

InChI=1S/C19H28O7/c1-2-17(20)16-3-4-18-19(15-16)26-14-12-24-10-8-22-6-5-21-7-9-23-11-13-25-18/h3-4,15H,2,5-14H2,1H3

InChI Key

RJSUGZOZPBJUMJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)OCCOCCOCCOCCOCCO2

Origin of Product

United States

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